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Compound of Interest

Compound Name: Carmagerol

Cat. No.: B10855868

Abstract

Carmagerol is a polar, dihydroxylated metabolite of the phytocannabinoid cannabigerol (CBG).
Initially isolated from Cannabis sativa L. var. Carma, carmagerol is formed through the
metabolic action of cytochrome P450 enzymes on its precursor, CBG. Recent studies have
demonstrated its bioactivity, particularly its anti-inflammatory properties. This document
provides a comprehensive technical overview of carmagerol, summarizing its metabolic
pathway, known biological effects, quantitative data from key experiments, and detailed
experimental protocols for its isolation, synthesis, and bioactivity assessment.

Introduction and Chemical Properties

Carmagerol, also known as (x)-Carmagerol or 6',7'-dihydroxy CBG, is an analytical reference
standard classified as a phytocannabinoid metabolite[1]. It was first isolated from the fibre
hemp cultivar Carma[2]. It is a metabolite of cannabigerol (CBG), one of the primary
cannabinoids from which others are biosynthesized in the cannabis plant[3][4]. The chemical
and physical properties of carmagerol are detailed in Table 1.

Table 1: Chemical and Physical Properties of Carmagerol
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Property Value Source(s)

2-[(2E)-6,7-dihydroxy-3,7-
Formal Name dimethyl-2-octen-1-yl]-5-pentyl-  [1]
1,3-benzenediol

CAS Number 140396-81-2

Molecular Formula C21H3404

Formula Weight 350.5 g/mol

Purity >95% (as analytical standard)
Formulation A solution in acetonitrile

Metabolism and Biosynthesis

Carmagerol is not directly synthesized by the cannabis plant's cannabinoid synthase enzymes.
Instead, it is a product of Phase | metabolism of its parent compound, cannabigerol (CBG),
mediated by cytochrome P450 (CYP) enzymes in humans.

The metabolic process involves the epoxidation of the terminal double bond of CBG's geranyl
side chain to form a putative precursor, 6',7'-epoxy-CBG. This epoxide is then hydrolyzed to
form the diol, carmagerol. While multiple human CYP enzymes can metabolize CBG (including
CYP2J2, CYP3A4, CYP2D6, CYP2CS8, and CYP2C9), the specific enzymes responsible for the
final hydrolysis step to carmagerol are still under investigation.
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Caption: Metabolic pathway of Cannabigerol (CBG) to Carmagerol.

Biological Activity: Anti-Inflammatory Effects

The primary documented biological activity of carmagerol is its anti-inflammatory effect, as
demonstrated in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. In a key study by
Roy et al. (2022), carmagerol was shown to modulate the expression of key inflammatory
cytokines.

Specifically, at a concentration of 5 uM, carmagerol significantly decreased the expression of
the pro-inflammatory cytokine Interleukin-6 (IL-6) and simultaneously increased the expression
of the anti-inflammatory cytokine Interleukin-10 (IL-10). This dual action suggests a potential
role for carmagerol in resolving neuroinflammation. The quantitative results of this study are
summarized in Table 2.

Table 2: Anti-Inflammatory Effects of Carmagerol on LPS-Stimulated BV2 Microglial Cells

Mean IL-6 Mean IL-10
Compound (at 5 ] ]
M) Expression (pg/mL  Expression (pg/mL  Source
g £ SD) £ SD)
Cannabigerol (CBG) 4142 +75.2 236.03 + 12.35
Carmagerol 307.8 £ 159.1 159.5+16.7

Data extracted from
Roy, P, et al. (2022).
Metabolites of
cannabigerol
generated by human
cytochrome P450s are
bioactive.
Biochemistry 61(21),
2398-2408.

This activity points towards the potential therapeutic utility of carmagerol in conditions where
neuroinflammatory processes are prominent.
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Caption: Logical flow of Carmagerol's anti-inflammatory action.

Key Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and evaluation of

carmagerol's bioactivity.

Isolation of Carmagerol from Cannabis sativa

This protocol is adapted from the method described by Appendino et al. (2008) for the initial

isolation of carmagerol from C. sativa var. Carma.

o Extraction: Extract the powdered aerial parts of the plant material (e.g., 5 g) with acetone (3

x 30 mL) by stirring at room temperature for 10 minutes for each extraction.
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Solvent Evaporation: Pool the acetone extracts and evaporate the solvent under reduced
pressure to yield a crude residue.

Initial Filtration: Dissolve a portion of the residue (e.g., 100 mg) in 1 mL of methanol and filter
through a Celite pad (e.g., 50 mg) in a Pasteur pipette to remove particulates. Wash the pad
with additional methanol.

Liquid-Liquid Partitioning: To remove the major, less polar cannabinoid (CBG), partition the
extract between agueous methanol and a non-polar solvent like light petroleum.

Chromatography:

o Subject the polar fraction from the partitioning step to gravity column chromatography on
silica gel.

o Monitor fractions using Thin Layer Chromatography (TLC).

o Collect fractions that are more polar than those containing known flavonoids (e.g.,
cannflavins).

Final Purification: Purify the carmagerol-containing fractions using preparative High-
Performance Liquid Chromatography (HPLC) on a silica gel column to yield pure
carmagerol.

Semi-Synthesis of Carmagerol from Cannabigerol

This protocol describes a plausible semi-synthetic route from CBG, involving dihydroxylation of
the terminal double bond.

o Reactant Preparation: Dissolve cannabigerol (CBG) in a suitable solvent mixture, such as
acetone and water.

o Oxidation: Cool the solution in an ice bath. Add a catalytic amount of N-Methylmorpholine N-
oxide (NMO) followed by a catalytic amount of osmium tetroxide (OsOa).

o Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress
by TLC until the starting material (CBG) is consumed.
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e Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite
(NazS0:s).

o Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

e Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous
sodium sulfate (Na=2S0a4), and filter.

 Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue
by flash column chromatography on silica gel to yield pure carmagerol.

Anti-Inflammatory Bioactivity Assay

This protocol outlines the in-vitro experiment used to quantify the anti-inflammatory effects of
carmagerol, adapted from studies on cannabinoids in BV2 microglial cells.

e Cell Culture: Culture BV2 murine microglial cells in Dulbecco's Modified Eagle Medium
(DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
Maintain cells at 37°C in a humidified incubator with 5% COs-.

o Cell Seeding: Seed the BV2 cells into 96-well plates at a density of approximately 2 x 10°
cells/mL and allow them to adhere overnight.

o Pre-treatment: Pre-treat the cells with varying concentrations of carmagerol (e.g., 0-5 uM)
for 1-2 hours.

 Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the
wells at a final concentration of 100 ng/mL. Include control wells with no LPS and wells with
LPS only.

 Incubation: Incubate the plates for 24 hours at 37°C.

o Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell
culture supernatant for cytokine analysis.

e Cytokine Quantification (ELISA):
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o Quantify the concentrations of IL-6 and IL-10 in the collected supernatants using
commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

o Follow the manufacturer's protocol, which typically involves adding supernatants to
antibody-coated plates, followed by detection antibodies, a substrate solution, and a stop
solution.

o Measure the absorbance at 450 nm using a microplate reader.

o Calculate cytokine concentrations by comparing the absorbance of the samples to a
standard curve generated from known concentrations of recombinant IL-6 and IL-10.
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Caption: Experimental workflow for assessing carmagerol's bioactivity.
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Conclusion

Carmagerol, a metabolite of cannabigerol, has emerged as a bioactive compound with
demonstrated anti-inflammatory properties. Its ability to modulate cytokine expression in
microglial cells highlights its potential as a lead compound for the development of novel
therapeutics targeting neuroinflammation. Further research is warranted to fully elucidate its
mechanism of action, explore its activity in other biological systems, and assess its
pharmacokinetic and safety profiles in pre-clinical and clinical settings. The protocols and data
presented in this guide serve as a foundational resource for researchers in the field of
cannabinoid science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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